molecular formula C23H26N4O4S2 B2441700 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone CAS No. 1049960-16-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2441700
CAS No.: 1049960-16-8
M. Wt: 486.61
InChI Key: KDAIPMZKLJZEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-31-17-8-10-18(11-9-17)33(29,30)27-12-4-6-20(27)22(28)25-13-15-26(16-14-25)23-24-19-5-2-3-7-21(19)32-23/h2-3,5,7-11,20H,4,6,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAIPMZKLJZEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone is a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a piperazine moiety linked to a benzo[d]thiazole and a pyrrolidin-2-one structure. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to our compound. Benzothiazole-based compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazole exhibited minimal inhibitory concentrations (MIC) in the low micromolar range against clinical pathogens, indicating their potential as antibacterial agents .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole-based compounds have demonstrated cytotoxic effects against human cancer cell lines such as Jurkat and A-431, with IC50 values lower than reference drugs like doxorubicin . The incorporation of the piperazine moiety may enhance these effects by improving the compound's interaction with cellular targets.

Antitubercular Activity

Benzothiazole derivatives have been explored for their antitubercular properties. In silico studies have suggested that compounds similar to our target may inhibit the Mycobacterium tuberculosis phospholipid synthase (Mtb PS), which is crucial for bacterial survival . This suggests that our compound could be evaluated for its efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the benzothiazole and piperazine moieties significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances antibacterial and anticancer properties . The SAR findings emphasize the importance of specific functional groups in enhancing the biological activity of benzothiazole-containing compounds.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Anticonvulsant Activity : A study on thiazole-integrated pyrrolidinones revealed that certain derivatives exhibited strong anticonvulsant properties in animal models, suggesting a potential therapeutic application in epilepsy .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that specific benzothiazole derivatives induced significant cytotoxicity in various cancer cell lines, supporting further investigation into their use as anticancer agents .
  • Antimicrobial Efficacy : Compounds structurally related to our target showed promising results against multidrug-resistant bacterial strains, indicating their potential role in addressing antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit notable antimicrobial properties. A study showed that compounds similar to this one demonstrated significant activity against various bacterial strains, as detailed in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of both benzothiazole and piperazine enhances the antimicrobial efficacy of the compounds.

Antitumor Activity

The compound has also been evaluated for its anticancer properties, particularly against human liver cancer cell lines (HepG2). Several related compounds have shown selectivity index values indicating better activity than standard treatments like methotrexate. For instance:

Compound IDSelectivity Index
833.21
1130.49
419.43

These findings highlight the potential of this compound in developing new cancer therapies .

Anticonvulsant Activity

Additionally, thiazole derivatives have been investigated for their anticonvulsant effects. Compounds with similar structures have shown significant protective effects in seizure models, suggesting that modifications to the thiazole structure can enhance anticonvulsant properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized benzothiazole-piperazine derivatives found that they exhibited varying degrees of antibacterial activity against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impacted the antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on HepG2 cells demonstrated that certain derivatives of the compound induced apoptosis through mitochondrial dysfunction and caspase activation. These findings indicate the compound's potential as a lead candidate for further development in cancer therapy.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves multiple reaction types:

  • Nucleophilic Aromatic Substitution :

    • Halogenated piperazines react with thiazole derivatives under copper-catalyzed conditions to form C–N bonds.

  • Amide Coupling :

    • Carbonyl groups (e.g., from pyrrolidine) react with amines (e.g., piperazine) via activation by carbodiimides.

  • Sulfonylation :

    • Pyrrolidine rings are modified with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) using pyridine as a base.

Analytical Techniques

Key methods for monitoring and confirming synthesis include:

Technique Purpose
TLC Reaction progress monitoring
NMR (¹H, ¹³C) Structural confirmation
Mass Spectrometry Molecular formula verification (e.g., m/z 443.5)
HPLC Purity assessment

Functional Group Reactivity

The compound’s reactivity is influenced by its heterocyclic groups:

  • Piperazine Ring :

    • Acts as a nucleophile in substitution reactions.

    • Susceptible to alkylation or acylation.

  • Thiazole Moiety :

    • Electron-deficient aromatic system enables electrophilic substitution .

    • Potential for metal coordination (e.g., copper in coupling reactions).

  • Sulfonyl Group :

    • Provides steric bulk and electronic effects, stabilizing adjacent carbonyl groups.

Challenges and Considerations

  • Regioselectivity : Achieving selective coupling at the piperazine’s 4-position.

  • Purification : Complex structures require advanced chromatography for impurity removal.

  • Stability : Sulfonyl and thiazole groups may undergo hydrolysis under acidic/basic conditions.

This synthesis strategy leverages established organic chemistry methods, with optimization required for scalability and yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a piperazine-benzo[d]thiazole precursor with a sulfonyl-pyrrolidine intermediate in anhydrous DMF under reflux (4–6 hours). Purification typically involves column chromatography or crystallization from ethanol, yielding ~50–79% depending on substituents .
  • Key Steps :

  • Use of arylisothiocyanates to introduce aromatic groups (e.g., describes coupling 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in DMF).
  • Sulfonylation of pyrrolidine using 4-methoxyphenylsulfonyl chloride.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl-pyrrolidine (δ 1.8–2.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 509.18; observed = 509.20) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C: 63.1%, H: 5.3%, N: 11.0%) .

Q. What biological activities are associated with benzothiazole-piperazine hybrids?

  • Assay Design : Screen for antimicrobial, antioxidant, or receptor-binding activity. For example:

  • Antimicrobial Testing : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Receptor Binding : Radioligand displacement assays for histamine H1/H4 receptors (IC50 values) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Optimization Strategies :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalysis : Introduce Pd/C or CuI for coupling steps (e.g., Sonogashira or Ullmann reactions) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C instead of reflux) to minimize decomposition .
    • Yield Analysis : Pilot small-scale reactions (1–5 mmol) with DOE (Design of Experiments) to identify critical parameters .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : If Compound X shows high in vitro activity but low in vivo efficacy:

  • Variables to Assess :
  • Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility) .
  • Metabolic Stability : Perform liver microsome assays (e.g., t1/2 < 30 mins suggests rapid clearance) .
  • Experimental Replication : Use randomized block designs with 4+ replicates to minimize variability .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Substituent Modifications :

  • Piperazine Ring : Replace with morpholine or thiomorpholine to assess flexibility .
  • Sulfonyl Group : Test –SO2CH3 vs. –SO2CF3 for electronic effects .
    • Activity Correlation :
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict binding affinities (e.g., histamine receptors) .
  • In Silico Tools : Schrödinger Suite or AutoDock for binding pocket analysis .

Q. What strategies mitigate instability of the sulfonyl-pyrrolidine moiety?

  • Stabilization Approaches :

  • Crystallization : Recrystallize from ethanol/water (70:30) to remove hygroscopic impurities .
  • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) during synthesis to shield reactive sites .

Methodological Notes

  • Data Interpretation : Conflicting NMR signals (e.g., splitting patterns) may arise from rotamers; use variable-temperature NMR to resolve .
  • Advanced Purification : Combine size-exclusion chromatography with preparative HPLC (C18 column, MeOH/H2O gradient) for high-purity isolates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.